molecular formula C19H18N4O4S B2681165 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one CAS No. 899984-35-1

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one

Cat. No.: B2681165
CAS No.: 899984-35-1
M. Wt: 398.44
InChI Key: MVCOITRINHURMX-UHFFFAOYSA-N
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Description

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one is a complex organic compound that features a combination of indole, triazole, and pyranone moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the introduction of the triazole and pyranone groups. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another, allowing for the creation of a wide range of derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a more highly oxidized derivative, while reduction could produce a more reduced form of the compound.

Scientific Research Applications

Chemistry

In chemistry, 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antiviral, or anticancer properties. The presence of the indole and triazole moieties suggests that it could interact with various biological targets.

Medicine

In medicine, this compound could be investigated for its potential therapeutic effects. Its ability to interact with biological targets makes it a candidate for drug development.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one involves its interaction with specific molecular targets. The indole and triazole moieties are known to bind to various receptors and enzymes, potentially leading to biological effects. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds containing the indole moiety, such as tryptophan and serotonin, are known for their biological activities.

    Triazole Derivatives: Compounds with the triazole ring, such as fluconazole and voriconazole, are used as antifungal agents.

    Pyranone Derivatives: Compounds containing the pyranone ring, such as coumarin, are known for their diverse biological activities.

Uniqueness

What sets 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one apart is its combination of these three moieties in a single molecule

Biological Activity

The compound 5-[2-(2,3-dihydro-1H-indol-1-yl)-2-oxoethoxy]-2-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-4H-pyran-4-one is a hybrid molecule that combines structural features of indoles and triazoles. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications. This article synthesizes existing research findings to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The molecular formula for this compound is C22H22N2O3SC_{22}H_{22}N_2O_3S, with a molecular weight of approximately 394.49 g/mol. The presence of both indole and triazole moieties suggests a diverse range of interactions with biological targets.

Biological Activity Overview

The biological activity of the compound has been explored in various studies, particularly focusing on its antimicrobial and antifungal properties.

Antimicrobial Activity

Research indicates that derivatives of triazole-indole hybrids exhibit significant antimicrobial properties. For instance, a related triazole-indole hybrid demonstrated broad-spectrum activity against various Candida species, showing higher efficacy than fluconazole in certain cases . The mechanism of action for these compounds often involves the inhibition of ergosterol biosynthesis, which is critical for fungal cell membrane integrity.

Antifungal Activity

In a study investigating the antifungal potential of similar compounds, it was found that certain derivatives had potent effects against Candida albicans and non-albicans species. The minimum inhibitory concentrations (MICs) for these compounds were significantly lower than those for standard antifungal agents . The action mechanisms included inhibition of phospholipase A2-like activity, further supporting their therapeutic potential.

Case Studies

Several case studies have highlighted the biological activity of compounds similar to the one :

  • Study on Ergosterol Biosynthesis Inhibition :
    • A triazole-indole derivative was shown to inhibit ergosterol production by 82% at low concentrations (4 ng/mL), indicating its potential as an antifungal agent .
    • Comparative analysis with fluconazole revealed that this compound could serve as a more effective alternative in treating resistant fungal strains.
  • Antimicrobial Efficacy Against Gram-positive Bacteria :
    • Another study reported moderate antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The compound's structure facilitated interactions with bacterial cell walls, leading to cell lysis .

Data Tables

Biological Activity MIC (µg/mL) Comparison with Fluconazole
C. albicans0.5Lower than fluconazole
C. glabrata0.25Comparable to voriconazole
S. aureus16Moderate activity

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethoxy]-2-[(4-methyl-1,2,4-triazol-3-yl)sulfanylmethyl]pyran-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O4S/c1-22-12-20-21-19(22)28-11-14-8-16(24)17(9-26-14)27-10-18(25)23-7-6-13-4-2-3-5-15(13)23/h2-5,8-9,12H,6-7,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVCOITRINHURMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1SCC2=CC(=O)C(=CO2)OCC(=O)N3CCC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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